2,5-Dimethoxybenzoic acid

Overview

Description

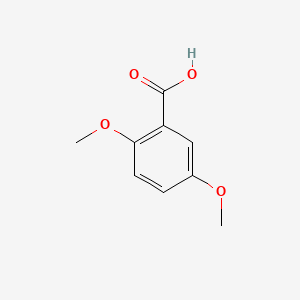

2,5-Dimethoxybenzoic acid (2,5-DMB) is a benzoic acid derivative with methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring. The compound exhibits high solubility in polar solvents such as water, ethanol, and organic solvents, making it versatile in synthetic chemistry. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxybenzoic acid can be synthesized through several methods. One common method involves the formylation of 1,4-dimethoxybenzene to obtain 2,5-dimethoxybenzaldehyde, followed by reduction to 2,5-dimethoxybenzyl alcohol. The alcohol is then brominated to form 2-bromomethyl-1,4-dimethoxybenzene, which is finally reacted with magnesium or butyl lithium and carbon dioxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of methyl 3,5-dimethoxybenzoate as a starting material. This compound undergoes a Friedel-Crafts alkylation reaction with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution to produce 4-isopropyl-3,5-dimethoxybenzoic acid, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dimethoxybenzoic acid has a wide range of applications in scientific research:

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The methoxy groups on the benzene ring play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The position and type of substituents (methoxy vs. hydroxy groups) significantly influence chemical properties and biological activity. Key comparisons include:

2,5-Dimethoxybenzoic Acid vs. 3,5-Dimethoxybenzoic Acid

- Structural Difference : Methoxy groups at 2,5- vs. 3,5-positions.

- Biological Activity: 3,5-Dimethoxybenzoic acid enhances Microcystis aeruginosa growth and chlorophyll-a levels, contrasting with inhibitory effects of caffeic acid . No direct evidence for 2,5-DMB’s ecological impact, but positional isomerism likely alters bioactivity.

This compound vs. 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

- Functional Groups : Methoxy (-OCH₃) in 2,5-DMB vs. hydroxyl (-OH) in gentisic acid.

- Applications :

This compound vs. Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)

- Structure : Syringic acid has a hydroxyl group at the 4-position and methoxy groups at 3,5-positions.

- Activity: Syringic acid reduces MC-LR toxin levels in cyanobacteria, highlighting the synergistic effect of hydroxyl and methoxy groups .

Physical and Chemical Properties

Biological Activity

2,5-Dimethoxybenzoic acid (DMB) is an aromatic compound with the molecular formula and a molecular weight of approximately 182.173 g/mol. It is primarily known as an intermediate in the synthesis of various alkaloids, particularly galbulimima alkaloid GB 13. Recent research has highlighted its potential biological activities, including antifungal, antibacterial, and antioxidant properties, making it a compound of interest in both pharmaceutical and food industries.

- Molecular Formula :

- Molecular Weight : 182.173 g/mol

- Melting Point : 74-78 °C

- Boiling Point : 329.5 °C

- Density : 1.2 g/cm³

- Flash Point : 133.6 °C

Antifungal Activity

One of the most significant biological activities of DMB is its antifungal effect. Studies have demonstrated that DMB exhibits considerable efficacy against postharvest pathogens affecting strawberries, such as Botrytis cinerea and Rhizopus stolonifer.

Case Study: Antifungal Efficacy on Strawberry Fruits

A study conducted by Ghaffari et al. (2013) evaluated the antifungal activity of DMB on strawberry fruits. The results indicated that DMB could reduce fungal growth by over 75% under controlled conditions. The mechanism of action appears to involve disruption of fungal cell membranes, leading to increased permeability and eventual cell death.

| Pathogen | Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Botrytis cinerea | 78% | 1 |

| Rhizopus stolonifer | 65% | 1 |

This data suggests that DMB could serve as a natural preservative in food applications, particularly for fruits susceptible to fungal infections.

Antibacterial Activity

In addition to its antifungal properties, DMB has shown potential antibacterial effects against several pathogenic bacteria. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Properties

A study published in the Journal of Applied Microbiology explored the antibacterial effects of DMB against Escherichia coli and Staphylococcus aureus. The results demonstrated that DMB exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL for E. coli and 1 mg/mL for S. aureus.

| Bacteria | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1 |

These findings suggest that DMB could be a promising candidate for developing natural antibacterial agents.

Antioxidant Activity

DMB has also been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by scavenging free radicals in biological systems.

Study on Antioxidant Potential

A study conducted by Wang et al. (2020) assessed the radical scavenging activity of DMB using various assays, including DPPH and ABTS tests. The results indicated that DMB exhibited significant antioxidant activity with IC50 values comparable to conventional antioxidants like ascorbic acid.

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH | 0.3 |

| ABTS | 0.25 |

These results highlight the potential use of DMB in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethoxybenzoic acid, and how is its purity validated?

this compound (CAS 2785-98-0) is synthesized via methoxylation or esterification of precursor benzoic acid derivatives. A common application is its role as an intermediate in synthesizing Galbulimma alkaloid GB13, where regioselective methoxy group introduction is critical . Purity validation typically employs:

- High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

- Melting Point Determination (74–78°C) to confirm crystallinity .

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, referencing spectral libraries like PubChem .

Q. How does the substitution pattern of methoxy groups influence the physical properties of dimethoxybenzoic acids?

The positions of methoxy groups significantly affect solubility, melting points, and reactivity. For example:

- This compound has a melting point of 74–78°C and density of 1.2 g/cm³ .

- 2,6-Dimethoxybenzoic acid (CAS 1466-76-8) melts at 178–180°C, indicating higher crystallinity due to symmetric substitution .

Comparative studies using X-ray crystallography (e.g., derivatives in Acta Crystallographica ) reveal how steric and electronic effects dictate intermolecular interactions.

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

- A building block for alkaloid synthesis (e.g., Galbulimma GB13) .

- A precursor for oxazole derivatives with potential bioactivity, synthesized via condensation reactions .

- A model compound for studying methoxy-directed electrophilic substitution in aromatic systems.

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound derivatives be resolved?

Discrepancies in reported yields (e.g., esterification or amidation reactions) may arise from:

- Catalyst Degradation : Instability of acid catalysts under prolonged heating .

- Byproduct Formation : Use GC-MS to detect intermediates, as demonstrated in lactic acid bacterial media analysis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar solvents.

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Key methodologies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for selective methoxylation .

- Reaction Monitoring : Real-time FT-IR spectroscopy to track methoxy group incorporation.

- Purification Techniques : Solid-Phase Extraction (SPE) or recrystallization from ethanol-water mixtures to isolate high-purity product (>98%) .

Q. How do computational models predict the reactivity of this compound in enzyme inhibition studies?

Density Functional Theory (DFT) simulations compare its electronic structure to salicylic acid derivatives. For example:

- The electron-donating methoxy groups increase aromatic ring electron density, altering binding affinities to cyclooxygenase (COX) enzymes .

- Molecular docking studies (using software like AutoDock) validate its potential as a COX-2 inhibitor, leveraging structural analogs from PubChem data .

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

- Matrix Interference : Co-eluting metabolites in cell cultures require QuEChERS sample preparation or derivatization (e.g., silylation for GC-MS) .

- Detection Limits : Ultra-HPLC (UHPLC) with tandem MS improves sensitivity to ng/mL levels.

Q. Methodological Guidelines

8. Recommended techniques for characterizing this compound derivatives:

- Single-Crystal X-Ray Diffraction : Resolve stereochemistry of oxazole derivatives (e.g., (E)-4-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for pharmaceutical formulation studies.

- 2D-NMR (COSY, HSQC) : Assign methoxy proton environments in complex mixtures .

Q. How to address discrepancies in reported melting points across literature sources?

Properties

IUPAC Name |

2,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJBTJMNTNCTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182164 | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-98-0 | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2785-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYB89V8QU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.